molecular formula C23H22ClN3O2S B11569599 (5Z)-5-(3-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11569599
M. Wt: 440.0 g/mol
InChI Key: KSDTXLJIJCDYSD-HKWRFOASSA-N
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Description

(5Z)-5-(3-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound with a unique structure that includes a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the 3-chlorobenzylidene and 4-(hexyloxy)phenyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-(3-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its complex structure, which provides unique reactivity and potential for diverse applications. Its combination of a thiazolo-triazole core with specific substituents makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C23H22ClN3O2S

Molecular Weight

440.0 g/mol

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-2-(4-hexoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H22ClN3O2S/c1-2-3-4-5-13-29-19-11-9-17(10-12-19)21-25-23-27(26-21)22(28)20(30-23)15-16-7-6-8-18(24)14-16/h6-12,14-15H,2-5,13H2,1H3/b20-15-

InChI Key

KSDTXLJIJCDYSD-HKWRFOASSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2

Origin of Product

United States

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